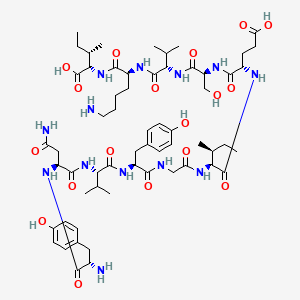

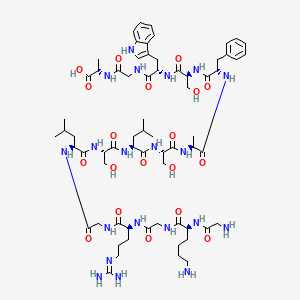

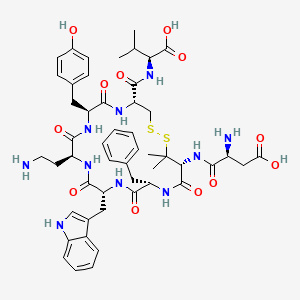

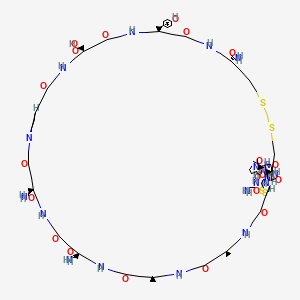

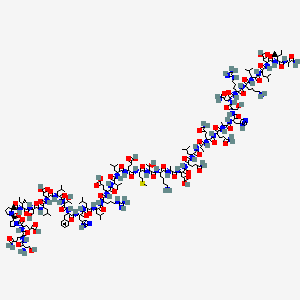

![molecular formula C121H210N36O34S B612450 (2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid CAS No. 610273-01-3](/img/structure/B612450.png)

(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

c-JUN peptide comprises residues 33 - 57 of the JNK binding (δ) domain of human c-Jun. It is a JNK/c-Jun interaction inhibitor that disrupts JNK/c-Jun interaction, up-regulation of p21cip/waf and modulation of inflammatory gene expression. It Specifically induces apoptosis in HeLa tumor cells.

作用機序

Target of Action

c-JUN peptide, also known by its complex chemical name, is a peptide that comprises residues 33 - 57 of the JNK binding (δ) domain of human c-Jun . The primary target of c-JUN peptide is the c-Jun protein, a major component of the activator protein-1 (AP-1) complex . This protein complex is involved in numerous cellular activities, such as proliferation, apoptosis, survival, tumorigenesis, and tissue morphogenesis .

Mode of Action

The c-JUN peptide disrupts the interaction between JNK and c-Jun, leading to the inhibition of serum-induced c-Jun phosphorylation . This disruption results in altered transcriptional activity and target gene expression . The peptide also up-regulates p21 cip/waf and modulates inflammatory gene expression .

Biochemical Pathways

c-Jun is able to crosstalk, amplify, and integrate different signals for tissue development and disease . One example of such a scheme is the autocrine amplification loop, in which signal-induced AP-1 activates the c-Jun gene promoter, while increased c-Jun expression feedbacks to potentiate AP-1 activity . Another example is that c-Jun integrates signals of several developmental pathways, including EGFR-ERK, EGFR-RhoA-ROCK, and activin B-MAP3K1-JNK for embryonic eyelid closure .

Pharmacokinetics

It is known that the peptide is cell-permeable , suggesting that it can be absorbed and distributed within the body

Result of Action

The disruption of JNK/c-Jun interaction by c-JUN peptide leads to various cellular effects. It inhibits serum-induced c-Jun phosphorylation, which can alter the transcriptional activity and expression of target genes . This can result in the up-regulation of p21 cip/waf and modulation of inflammatory gene expression . These changes can affect numerous cellular activities, such as proliferation, apoptosis, survival, tumorigenesis, and tissue morphogenesis .

Action Environment

The action of c-JUN peptide can be influenced by various environmental factors. For instance, extracellular signals can induce post-translational modifications of c-Jun, resulting in altered transcriptional activity and target gene expression Additionally, the peptide’s action can be affected by the cellular environment, such as the presence of other signaling molecules and the state of the cell

生化学分析

Biochemical Properties

c-JUN is a basic leucine zipper (bZIP) transcription factor that acts as a homo- or heterodimer, binding to DNA and regulating gene transcription . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function . Post-translational modifications of c-JUN can alter its transcriptional activity and target gene expression .

Cellular Effects

c-JUN influences various types of cells and cellular processes . It affects cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, c-JUN is involved in the naive to primed transition in embryonic stem cells, where it works to stabilize the chromatin structure and inhibit the reverse transition .

Molecular Mechanism

c-JUN exerts its effects at the molecular level through various mechanisms . It binds to DNA and regulates gene transcription . It can also undergo post-translational modifications, resulting in altered transcriptional activity and target gene expression . Moreover, c-JUN can integrate signals of several developmental pathways, including EGFR-ERK, EGFR-RhoA-ROCK, and activin B-MAP3K1-JNK .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of c-JUN can change over time . For instance, c-JUN phosphorylation exhibits defined temporal kinetics, with certain residues being phosphorylated more rapidly than others . This temporal order of phosphorylation regulates c-JUN’s activity by orchestrating co-factor recruitment .

Dosage Effects in Animal Models

The effects of c-JUN can vary with different dosages in animal models . For instance, treatment of human embryonic stem cells, which may represent a slightly later developmental stage, with a c-JUN N-terminal kinase inhibitor (JNKi) promotes differentiation to a definitive endoderm fate .

Metabolic Pathways

c-JUN is involved in several metabolic pathways . It integrates signals of several developmental pathways, including EGFR-ERK, EGFR-RhoA-ROCK, and activin B-MAP3K1-JNK .

Transport and Distribution

c-JUN is transported and distributed within cells and tissues . It is induced during the naive to primed transition in embryonic stem cells, where it works to stabilize the chromatin structure and inhibit the reverse transition .

Subcellular Localization

c-JUN is constitutively localized in the nucleus, where it is phosphorylated and activated by mitogen-activated protein kinases . It can also bind open chromatin and maintain chromatin accessibility .

特性

IUPAC Name |

(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C121H210N36O34S/c1-19-65(14)94(128)115(185)149-79(48-62(8)9)106(176)139-71(30-21-24-39-123)100(170)141-73(35-36-89(125)161)102(172)153-86(57-159)112(182)142-74(37-44-192-18)103(173)155-96(68(17)160)117(187)150-80(49-63(10)11)108(178)147-82(51-90(126)162)110(180)144-76(45-59(2)3)104(174)136-67(16)98(168)151-83(53-93(165)166)119(189)157-43-28-34-88(157)114(184)154-95(64(12)13)116(186)133-55-92(164)137-85(56-158)111(181)146-78(47-61(6)7)107(177)143-75(31-22-25-40-124)118(188)156-42-27-33-87(156)113(183)148-81(50-69-54-131-58-134-69)109(179)145-77(46-60(4)5)105(175)140-72(32-26-41-132-121(129)130)99(169)135-66(15)97(167)138-70(29-20-23-38-122)101(171)152-84(120(190)191)52-91(127)163/h54,58-68,70-88,94-96,158-160H,19-53,55-57,122-124,128H2,1-18H3,(H2,125,161)(H2,126,162)(H2,127,163)(H,131,134)(H,133,186)(H,135,169)(H,136,174)(H,137,164)(H,138,167)(H,139,176)(H,140,175)(H,141,170)(H,142,182)(H,143,177)(H,144,180)(H,145,179)(H,146,181)(H,147,178)(H,148,183)(H,149,185)(H,150,187)(H,151,168)(H,152,171)(H,153,172)(H,154,184)(H,155,173)(H,165,166)(H,190,191)(H4,129,130,132)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,94-,95-,96-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPPMIXGVMXSNS-CLIBVNCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H210N36O34S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2745.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

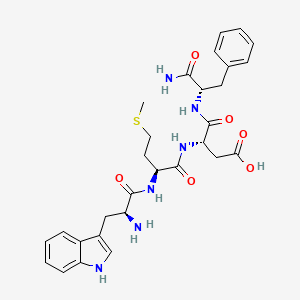

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)